molecular formula C11H13ClFN B15206978 N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B15206978
M. Wt: 213.68 g/mol
InChI Key: WGRBMOBXJZJKHH-FVGYRXGTSA-N
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Description

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H12FN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, which imparts unique properties to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetylene and (S)-1-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dichloromethane and ethanol.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the fluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenylamines.

Scientific Research Applications

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
  • N-[(1S)-1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Uniqueness

N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

N-[(1S)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m0./s1

InChI Key

WGRBMOBXJZJKHH-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)NCC#C.Cl

Canonical SMILES

CC(C1=CC=CC=C1F)NCC#C.Cl

Origin of Product

United States

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